4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. The compound’s structure features a triazole ring fused with a pyrazole ring, and it is substituted with a 2,5-dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Triazole Ring: The pyrazole intermediate is then reacted with thiosemicarbazide in the presence of a suitable catalyst to form the triazole ring.
Substitution with 2,5-dimethoxyphenyl Group: The final step involves the substitution of the triazole ring with the 2,5-dimethoxyphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione can be compared with other similar compounds:
4-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione: Lacks the pyrazole ring, which may affect its biological activity.
3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione: Lacks the 2,5-dimethoxyphenyl group, which may influence its chemical reactivity.
4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole: Lacks the thione group, which may alter its interaction with molecular targets.
Properties
CAS No. |
879462-48-3 |
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Molecular Formula |
C13H13N5O2S |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13N5O2S/c1-19-8-3-4-11(20-2)10(7-8)18-12(16-17-13(18)21)9-5-6-14-15-9/h3-7H,1-2H3,(H,14,15)(H,17,21) |
InChI Key |
QDKYXTWQMVNYSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=NN3 |
solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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